N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Synthesis Analysis
A 3D QSAR study was performed on 1,2,4-oxadiazole derivatives using the [ (SW) kNN MFA], CoMFA, and CoMSIA techniques . On the basis of 3D QSAR outcomes, new molecules were designed by substituting different substituents . These designed compounds were synthesized and confirmed their synthesis by spectroscopic techniques .Chemical Reactions Analysis
The reaction of amidoximes with carboxylic acids and wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids were studied .Scientific Research Applications
Anticancer Activity
Several studies have synthesized and evaluated compounds with structures similar to the specified chemical for their anticancer activity against various cancer cell lines. For instance, derivatives with modifications in the 1,3,4-oxadiazol and thiophene components have shown moderate to excellent anticancer activities, suggesting potential applications in cancer therapy (Ravinaik et al., 2021).
Antimicrobial and Antifungal Properties
Compounds containing the 1,3,4-oxadiazole and thiophene moieties have been synthesized and shown to possess antimicrobial and antifungal properties. This indicates their potential use in developing new antimicrobial agents (Talupur et al., 2021).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have been evaluated for their nematocidal activities, showing good potential against Bursaphelenchus xylophilus, a significant pest affecting forests. This suggests applications in agricultural pest control (Liu et al., 2022).
Antioxidant Activity
The antioxidant properties of synthesized compounds related to the chemical structure have been explored, with some showing potent antioxidant activities. These findings suggest potential applications in oxidative stress-related conditions (Tumosienė et al., 2019).
Antidiabetic Potential
Derivatives synthesized from the core structure have been screened for in vitro antidiabetic activity, showing promise as potential antidiabetic agents. This opens up research avenues in diabetes management (Lalpara et al., 2021).
Future Directions
Mechanism of Action
Target of Action
The compound, also known as F6371-0186, primarily targets caspase 3 , a key enzyme involved in apoptosis . Caspase 3 is an executioner of apoptosis and is a member of the cysteine proteases family . Its activation leads to irreversible apoptosis cell death .
Mode of Action
The compound interacts with caspase 3, integrating upstream signals into the final execution of cell death . This interaction is similar to the action of N-Phenylnicotinamide, a potent apoptosis inducer . The compound’s interaction with caspase 3 leads to the activation of this enzyme, which then triggers a cascade of proteolytic activity, resulting in apoptosis .
Biochemical Pathways
The compound affects the apoptosis pathway, specifically the caspase-mediated apoptosis in cancer cells . The activation of caspase 3 by the compound leads to the cleavage of specific cellular proteins, resulting in cell death . This is a crucial part of the body’s strategy to respond to cancerous cells .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s interaction with caspase 3 results in the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells, as evidenced by the compound’s effectiveness against various cancer cell lines .
properties
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-17-16(23-19-9)14-10(6-7-24-14)18-15(20)13-8-21-11-4-2-3-5-12(11)22-13/h2-7,13H,8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBNRUNIJYIWPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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